![molecular formula C14H13ClO3 B6380169 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261978-93-1](/img/structure/B6380169.png)
5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95%
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Overview
Description
5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% (5-CMP) is a synthetic compound with a wide range of applications in scientific research. 5-CMP is a white crystalline solid with a melting point of 135-137°C, and has been used in various scientific fields, including biochemistry, physiology, and pharmacology. The compound is soluble in water, ethanol, and methanol, and is stable under normal conditions. In
Scientific Research Applications
5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including the study of enzyme kinetics, signal transduction, and receptor binding. The compound has been used to study the structure and function of enzymes, and to investigate the effects of various drugs on receptor binding. 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% has also been used in the study of drug metabolism and the pharmacokinetics of drugs.
Mechanism of Action
5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% is an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. The compound binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of enzyme activity leads to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The inhibition of enzyme activity by 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% leads to a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% has been shown to reduce blood pressure and increase the production of nitric oxide, which is involved in vasodilation. The compound has also been shown to reduce the production of platelet-activating factor, which is involved in the clotting of blood.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is a stable and soluble compound. The compound is also relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. The main limitation of 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% is that it is an irreversible inhibitor, meaning that it cannot be used to study the effects of reversible inhibitors.
Future Directions
The potential future directions for 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% include further research into its mechanism of action, as well as its potential applications in drug development. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% could be used in the study of enzyme kinetics and signal transduction, as well as in the study of drug metabolism and pharmacokinetics. Finally, further research could be done to investigate the effects of 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% on inflammatory processes, blood pressure, and platelet-activating factor.
Synthesis Methods
5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95% is synthesized from the reaction of 4-chloro-2-methoxybenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is then isolated and purified by recrystallization. The yield of the reaction is typically 95%, which is why the compound is referred to as 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol, 95%, 95%.
properties
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-6-3-9(7-12(13)16)11-5-4-10(15)8-14(11)18-2/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRGTDHRVIJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685677 |
Source
|
Record name | 4'-Chloro-2',4-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261978-93-1 |
Source
|
Record name | 4'-Chloro-2',4-dimethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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